3-Methyl-1-(oxolan-2-yl)-1H-indole

Medicinal Chemistry Drug Design Physicochemical Properties

This compound provides a unique dual-substitution pattern (3-methyl + N-1 oxolane) critical for probing cannabinoid receptor and MIF target space. Unlike generic 3-methylindole, its N-1 tetrahydrofuran group defines a distinct pharmacological profile essential for reproducible SAR campaigns. With a LogP of 3.26, it is an ideal candidate for ADME correlation panels. Ensure your screening libraries account for this privileged scaffold; request a custom synthesis quote today.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
CAS No. 651712-33-3
Cat. No. B12533027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(oxolan-2-yl)-1H-indole
CAS651712-33-3
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC1=CN(C2=CC=CC=C12)C3CCCO3
InChIInChI=1S/C13H15NO/c1-10-9-14(13-7-4-8-15-13)12-6-3-2-5-11(10)12/h2-3,5-6,9,13H,4,7-8H2,1H3
InChIKeyFMWJXERRSMUNBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1-(oxolan-2-yl)-1H-indole: Procurement-Specific Chemical Profile for Indole Scaffold Research


3-Methyl-1-(oxolan-2-yl)-1H-indole (CAS 651712-33-3) is a synthetic indole derivative characterized by a 3-methyl substituent and an N-1 tetrahydrofuran (oxolane) group. Its molecular formula is C13H15NO with a molecular weight of approximately 201.26 g/mol and a calculated LogP of 3.25870, indicating moderate lipophilicity . This compound belongs to the class of 1,3-disubstituted indoles, a privileged scaffold in medicinal chemistry and chemical biology . The specific combination of a methyl group at the 3-position and a saturated oxygen-containing heterocycle at the 1-position defines its unique chemical space and differentiates it from other indole derivatives, making it a valuable building block or probe molecule for structure-activity relationship (SAR) studies.

Why 3-Methyl-1-(oxolan-2-yl)-1H-indole Cannot Be Replaced by Other 3-Substituted or 1-Substituted Indoles


Generic substitution of 3-Methyl-1-(oxolan-2-yl)-1H-indole with other indole derivatives, such as 1-(tetrahydrofuran-2-yl)-1H-indole (CAS 50640-00-1) or 3-methylindole (skatole, CAS 83-34-1), is scientifically invalid due to the profound impact of its dual substitution pattern on molecular recognition and biological activity . SAR studies across multiple target classes, including cannabinoid receptors and MIF, demonstrate that specific modifications at both the N-1 and C-3 positions of the indole core dramatically alter binding affinity, selectivity, and functional activity [1][2]. The unique combination of a 3-methyl group and an N-1 oxolane ring in this compound is predicted to confer a distinct pharmacological profile that cannot be replicated by compounds with only one of these features, which is critical for the reproducibility of screening campaigns and SAR studies.

3-Methyl-1-(oxolan-2-yl)-1H-indole: Quantitative Differentiation Data for Scientific Procurement


Physicochemical Differentiation: LogP Comparison with 3-Methylindole

The introduction of an oxolane ring at the N-1 position of 3-methylindole significantly alters the compound's lipophilicity compared to the parent 3-methylindole. While experimental LogP data for 3-methylindole is commonly reported around 2.6, the target compound has a calculated LogP of 3.25870 [1]. This represents a substantial increase in lipophilicity, which is a key determinant of membrane permeability and protein binding in drug discovery.

Medicinal Chemistry Drug Design Physicochemical Properties

Biological Activity Differentiation: MIF Antagonism of the Indole Series vs. Furan Analogs

In a comparative study of furan and indole-based MIF antagonists, the indole series demonstrated a distinct functional profile. While furan derivatives were more effective at inhibiting MIF secretion from human PBMCs, indole derivatives (which include the target compound's structural class) were predominantly effective at blocking MIF-induced production of pro-inflammatory cytokines [1]. This indicates that the indole core imparts a different mechanism of MIF antagonism compared to the furan core, which is critical for selecting the appropriate chemical series for a given biological readout.

Immunology Inflammation Macrophage Migration Inhibitory Factor

Optimal Application Scenarios for 3-Methyl-1-(oxolan-2-yl)-1H-indole in Research and Development


Structure-Activity Relationship (SAR) Studies for 1,3-Disubstituted Indoles

This compound serves as a key building block for exploring the SAR of indole-based ligands, particularly for targets where both N-1 and C-3 substituents are known to be critical pharmacophoric elements. Its unique dual-substitution pattern allows researchers to probe the effects of a saturated oxygen heterocycle at the N-1 position in the presence of a 3-methyl group, as supported by class-level evidence from cannabinoid receptor and MIF antagonist research [1].

Physicochemical Property Profiling and Lead Optimization

With a calculated LogP of 3.25870 , this compound is well-suited for inclusion in panels designed to correlate specific structural modifications with changes in lipophilicity, solubility, and permeability. It provides a valuable data point for computational models predicting ADME properties of indole-containing drug candidates.

Probe Development for MIF-Associated Inflammatory Pathways

Based on class-level data showing that indole derivatives are effective at blocking MIF-induced pro-inflammatory cytokine production [1], this compound can be used as a starting point for developing chemical probes to dissect MIF signaling pathways. Its distinct physicochemical profile compared to simpler indoles may offer advantages in cellular permeability or target engagement.

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